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Introduction
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor

(nAChR), a ligand-gated ion channel implicated in various physiological processes, including

cognition, inflammation, and neuronal signaling. Developed by Bristol Myers Squibb, this

compound has been investigated for its potential therapeutic effects in neurological and

psychiatric disorders characterized by cognitive impairment, such as schizophrenia. This

technical guide provides a comprehensive overview of the available preclinical data on BMS-
902483 and its closely related analog, BMS-933043, summarizing its pharmacological profile,

efficacy in animal models, and the underlying experimental methodologies. The development of

BMS-902483 has been discontinued, and no clinical trial data is publicly available.

Pharmacological Profile
BMS-902483 and its analog BMS-933043 exhibit high affinity and partial agonist activity at the

α7 nAChR. As partial agonists, they bind to the receptor and elicit a response that is lower than

that of the endogenous full agonist, acetylcholine. This property is thought to offer a favorable

therapeutic window, potentially minimizing receptor desensitization and providing a more

sustained modulatory effect.

In Vitro Characterization
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The in vitro pharmacological properties of BMS-902483 and BMS-933043 have been

characterized using various assays, including radioligand binding, calcium fluorescence

imaging, and electrophysiology.

Table 1: In Vitro Pharmacological Data for BMS-902483 & BMS-933043

Parameter BMS-902483 BMS-933043
Receptor/Assay
Condition

Binding Affinity (Ki)
Low nanomolar

affinity[1]

3.3 nM (rat), 8.1 nM

(human)[1]

Native rat and

recombinant human

α7 nAChRs

Functional Potency

(EC50)

9.3 nM (FLIPR)[2][3],

140 nM

(Electrophysiology,

rat)[2][3]

23.4 nM (Calcium

fluorescence assay)

[1], 0.14 µM (rat), 0.29

µM (human) (Whole-

cell voltage clamp)[1]

FLIPR α7 assay, Rat

α7 nAChR

electrophysiology,

HEK293 cells

expressing rat or

human α7 nAChRs

Efficacy (vs.

Acetylcholine)

~60% of maximal

acetylcholine

response[1]

67% (rat), 78%

(human) (net charge

transfer)[1]

Cells expressing rat or

human α7 nAChRs

Selectivity (IC50/Ki)
5-HT3A IC50 = 480

nM[2][3]

>300-fold weaker at 5-

HT3A receptors (Ki =

2,451 nM; IC50 =

8,066 nM)[1]

Human 5-HT3A

receptors

Preclinical Efficacy in Models of Cognitive
Impairment
The procognitive effects of BMS-902483 and BMS-933043 have been evaluated in several

rodent models relevant to the cognitive deficits observed in schizophrenia.

Table 2: In Vivo Efficacy of BMS-902483 & BMS-933043 in Preclinical Models
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Preclinical
Model

Species Compound Dose Range Effect

Novel Object

Recognition
Mice BMS-902483

MED: 0.1

mg/kg[1]

Improved 24h

novel object

recognition

memory.[1]

Mice BMS-933043 0.1-10 mg/kg, sc

Improved 24-

hour novel object

recognition

memory.[4]

MK-801-Induced

Deficit in

Attentional Set-

Shifting

Rats BMS-902483 MED: 3 mg/kg[1]

Reversed MK-

801-induced

deficits.[1]

Rats BMS-933043 1-10 mg/kg, po

Reversed MK-

801-induced

deficits in set-

shift

performance.[4]

Ketamine-

Induced Auditory

Gating Deficit

Rats BMS-902483 -

Reversed

ketamine-

induced deficits.

[1]

Rats BMS-933043 0.56-3 mg/kg, sc

Improved

auditory gating in

rats treated with

S(+)ketamine.[4]

Ex Vivo

Hippocampal

Long-Term

Potentiation

(LTP)

Mice BMS-902483 -

Enhanced ex

vivo hippocampal

LTP 24h after

dosing.[1]
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MK-801-Induced

Deficits in Y-

Maze

Performance

Mice BMS-933043 1-10 mg/kg, sc

Reversed MK-

801-induced

deficits.[4]

Neonatal PCP-

Induced Deficits

in Set-Shifting

Rats BMS-933043 0.1-3 mg/kg, po

Reduced trials to

complete

extradimensional

shift.[4]

Mismatch

Negativity (MMN)
Rats BMS-933043 0.03-3 mg/kg, sc

Improved MMN

in neonatal

phencyclidine-

treated rats.[4]

Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling
Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily

Ca2+. This influx triggers a cascade of downstream signaling events that are crucial for

synaptic plasticity, learning, and memory. The partial agonism of BMS-902483 modulates these

pathways.
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α7 nAChR signaling pathway activated by BMS-902483.
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Experimental Workflow: Preclinical Cognitive Testing
The evaluation of BMS-902483's efficacy in rodent models of cognitive impairment typically

follows a standardized workflow, from drug administration to behavioral assessment.

Rodent Model of
Cognitive Impairment
(e.g., MK-801 treated)

BMS-902483
Administration

(Specified Dose & Route)

Cognitive Behavioral Test
(e.g., NOR, Set-Shifting)

Data Collection
& Statistical Analysis

Assessment of
Cognitive Improvement

Click to download full resolution via product page

Generalized workflow for preclinical efficacy testing.

Detailed Experimental Protocols
Detailed, step-by-step protocols for the specific studies involving BMS-902483 are not publicly

available. The following are generalized methodologies for the key experiments cited, based on

standard practices in the field.

Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.

Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10

minutes) to acclimate to the environment.

Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and each

mouse is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent

exploring each object is recorded.

Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 24

hours for long-term memory assessment).

Testing Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is

returned to the arena, and the time spent exploring the familiar versus the novel object is

recorded.

Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time

exploring familiar object) / (Total exploration time). A higher index indicates better recognition
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memory.

MK-801-Induced Deficit in Attentional Set-Shifting Task
This task evaluates cognitive flexibility in rats.

Apparatus: A digging maze with two pots, each containing a different digging medium and a

distinct odor. A food reward is buried in one pot.

Training: Rats are trained to associate the food reward with a specific dimension (e.g.,

digging medium or odor).

Drug Administration: Rats are administered the NMDA receptor antagonist MK-801 to induce

cognitive deficits, followed by the administration of BMS-902483 or vehicle.

Testing: The rats are presented with a series of discrimination problems:

Intra-dimensional Shift (IDS): New exemplars of the same relevant dimension are

introduced.

Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the new

relevant dimension for finding the reward.

Data Analysis: The number of trials required to reach a criterion of consecutive correct

choices is measured. Impaired performance is indicated by an increased number of trials to

criterion, particularly during the EDS phase.

Auditory Gating (P50 Suppression)
This paradigm measures sensory gating, a pre-attentive filtering process that is deficient in

schizophrenia.

Electrode Implantation: Rats are surgically implanted with recording electrodes over the

hippocampus or auditory cortex.

Stimulation Paradigm: A paired-click paradigm is used, consisting of two identical auditory

clicks (S1 and S2) separated by a 500 ms inter-stimulus interval.
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Drug Administration: A psychotomimetic agent like ketamine is administered to disrupt

sensory gating, followed by BMS-902483 or vehicle.

Recording: Evoked potentials (event-related potentials, ERPs) are recorded in response to

the paired clicks. The P50 component (a positive wave occurring around 50 ms post-

stimulus) is analyzed.

Data Analysis: The ratio of the P50 amplitude in response to the second click (S2) to the first

click (S1) is calculated (T/C ratio). A higher ratio indicates a deficit in sensory gating.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)
LTP is a cellular model of synaptic plasticity underlying learning and memory.

Slice Preparation: Hippocampal slices are prepared from mice previously treated with BMS-
902483 or vehicle.

Recording: Slices are placed in a recording chamber and perfused with artificial

cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway, and a

recording electrode is placed in the CA1 region to measure field excitatory postsynaptic

potentials (fEPSPs).

Baseline Recording: Baseline synaptic responses are recorded by delivering single pulses at

a low frequency.

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is

delivered to induce LTP.

Post-HFS Recording: Synaptic responses are monitored for an extended period (e.g., 60

minutes) after HFS.

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP

slope after HFS compared to the baseline.

In Vitro Assays
FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay:
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Cells expressing the α7 nAChR are plated in a microplate and loaded with a calcium-

sensitive fluorescent dye.

BMS-902483 is added at various concentrations.

The change in fluorescence, indicating intracellular calcium influx upon receptor activation,

is measured using a FLIPR instrument.

EC50 values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology:

A glass micropipette forms a high-resistance seal with the membrane of a single cell

expressing α7 nAChRs.

The membrane patch is ruptured to allow electrical access to the cell's interior.

The cell's membrane potential is clamped at a holding potential.

BMS-902483 is applied, and the resulting ionic currents flowing through the α7 nAChR

channels are recorded.

Efficacy is determined by comparing the maximal current induced by BMS-902483 to that

induced by a full agonist like acetylcholine.

Radioligand Binding Assay:

Membranes from cells or tissues expressing α7 nAChRs are prepared.

The membranes are incubated with a radiolabeled ligand that specifically binds to the α7

nAChR (e.g., [3H]-methyllycaconitine).

Increasing concentrations of unlabeled BMS-902483 are added to compete with the

radioligand for binding.

The amount of bound radioactivity is measured, and the concentration of BMS-902483
that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
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The binding affinity (Ki) is calculated from the IC50 value.

Conclusion
BMS-902483 is a potent and selective α7 nAChR partial agonist that has demonstrated

procognitive effects in a range of preclinical models of cognitive impairment relevant to

schizophrenia. Its pharmacological profile suggests a mechanism that could offer therapeutic

benefits by modulating cholinergic signaling in brain regions critical for learning and memory.

Despite the promising preclinical data, the development of BMS-902483 was discontinued by

Bristol Myers Squibb for reasons that have not been publicly disclosed. No clinical trial data on

the safety, tolerability, or efficacy of BMS-902483 in humans is available. This technical guide

summarizes the currently accessible scientific information on this compound, providing a

valuable resource for researchers in the field of nicotinic receptor pharmacology and cognitive

neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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